molecular formula C4H4Cl2N2 B6597747 2,5-dichloro-1-methyl-1H-imidazole CAS No. 1430740-04-7

2,5-dichloro-1-methyl-1H-imidazole

Cat. No. B6597747
CAS RN: 1430740-04-7
M. Wt: 150.99 g/mol
InChI Key: AMUXUYKRWAIXSX-UHFFFAOYSA-N
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Description

2,5-Dichloro-1-methyl-1H-imidazole (DCMI) is an organic compound belonging to the imidazole family. It is a heterocyclic aromatic compound composed of a five-membered ring containing two nitrogen atoms and three carbon atoms. DCMI is an important intermediate in the synthesis of various pharmaceuticals, pesticides and other organic compounds. It can also be used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

2,5-dichloro-1-methyl-1H-imidazole is used in many areas of scientific research. It is used as a reagent in organic synthesis, as a catalyst, and as a precursor to other compounds. It is also used in the synthesis of pharmaceuticals and pesticides. Additionally, 2,5-dichloro-1-methyl-1H-imidazole has been used in the synthesis of polymers and other materials.

Mechanism of Action

2,5-dichloro-1-methyl-1H-imidazole is a weak base that can react with acids to form salts. It can also react with nucleophiles to form imidazolium salts. These salts can be used as catalysts in various reactions.
Biochemical and Physiological Effects
2,5-dichloro-1-methyl-1H-imidazole has been shown to have some biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been found to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Additionally, 2,5-dichloro-1-methyl-1H-imidazole has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2,5-dichloro-1-methyl-1H-imidazole has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle. Additionally, it is a stable compound and is not toxic. However, it is not soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 2,5-dichloro-1-methyl-1H-imidazole. One potential direction is to investigate its potential as a catalyst in the synthesis of polymers and other materials. Additionally, further research could be done to investigate its potential as an inhibitor of enzymes involved in the production of prostaglandins and leukotrienes. Other potential directions include investigating its potential as an anti-inflammatory and anti-cancer agent, as well as its potential for use in other areas of organic synthesis.

Synthesis Methods

2,5-dichloro-1-methyl-1H-imidazole can be synthesized by several methods. One of the most common methods is the reaction of 2,5-dichloro-1-nitrobenzene with potassium hydroxide in aqueous solution. This reaction produces a mixture of 2,5-dichloro-1-methyl-1H-imidazole and 2,5-dichloro-1-methyl-2H-imidazole. The former is the desired product, while the latter is a by-product.

properties

IUPAC Name

2,5-dichloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUXUYKRWAIXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-1-methyl-1H-imidazole

CAS RN

1430740-04-7
Record name 2,5-dichloro-1-methyl-1H-imidazole
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